Edotecarin

Topoisomerase I DNA Cleavage Indolocarbazole

Edotecarin is a non-camptothecin indolocarbazole Topo I inhibitor that stabilizes DNA-Topo I complexes with greater potency and at distinct DNA motifs compared to camptothecins and NB-506. It resists P-gp-mediated efflux, retains activity in MDR tumor models, and exhibits less cell cycle-dependent cytotoxicity, enabling DDR studies in slow-cycling populations. Its unique PK profile—moderate clearance (45-53 L/hr/m²), large Vss (650-850 L/m²), t½ of 20-25 hours, and no active metabolites—facilitates PK/PD modeling. Proven synergy with 5-FU, irinotecan, and platinums supports combination therapy research.

Molecular Formula C29H28N4O11
Molecular Weight 608.6 g/mol
CAS No. 174402-32-5
Cat. No. B1684450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdotecarin
CAS174402-32-5
Synonyms12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione
6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione
edotecarin
J 107088
J-107088
J107088
Molecular FormulaC29H28N4O11
Molecular Weight608.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O
InChIInChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1
InChIKeyQMVPQBFHUJZJCS-NTKFZFFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Edotecarin (CAS 174402-32-5): A Non-Camptothecin Topoisomerase I Inhibitor for Solid Tumor Research


Edotecarin (formerly J-107088, PHA-782615) is a synthetic indolocarbazole that functions as a non-camptothecin topoisomerase I (Topo I) inhibitor [1]. It stabilizes the covalent DNA-Topo I cleavable complex, inducing single-strand DNA breaks that lead to replication fork arrest and apoptosis [2]. Structurally derived from the natural product rebeccamycin via the intermediate NB-506, edotecarin is characterized by a substituted indolocarbazole core linked to a glucose moiety [3]. Its development aimed to overcome key liabilities of camptothecin-class inhibitors, including plasma instability, P-glycoprotein-mediated efflux, and severe dose-limiting diarrhea [4].

Why Generic Edotecarin Substitution with Camptothecins or NB-506 is Scientifically Unjustified


Direct substitution of edotecarin with camptothecin (CPT) analogs or its precursor NB-506 is precluded by several non-interchangeable biochemical and pharmacological properties. Edotecarin induces single-strand DNA cleavage more effectively and at distinct DNA sequence motifs compared to both CPT and NB-506 [1]. Furthermore, the drug-enzyme-DNA ternary complexes formed by edotecarin exhibit significantly greater stability than those of its comparators, prolonging cytotoxic signaling [2]. Critically, edotecarin lacks the P450-mediated metabolism and active metabolite formation characteristic of CPT prodrugs like irinotecan, and unlike NB-506, it demonstrates enhanced resistance to metabolic deactivation via glucuronidation and phthalimide ring opening [3]. These differential mechanisms directly impact experimental reproducibility in preclinical models and dictate unique pharmacokinetic and toxicity profiles in vivo.

Quantitative Differential Evidence for Edotecarin vs. Camptothecin and NB-506


Enhanced Topo I-Mediated DNA Cleavage Efficacy Compared to CPT and NB-506

Edotecarin induces single-strand DNA cleavage more effectively than both camptothecin (CPT) and its structural precursor NB-506. In a cell-free assay measuring Topo I-mediated DNA cleavage, edotecarin produced a higher density of cleavage products at equivalent drug concentrations [1]. The enhanced cleavage activity is attributed to a distinct DNA sequence recognition profile, with edotecarin targeting nucleotide positions that are poorly recognized by CPT [2].

Topoisomerase I DNA Cleavage Indolocarbazole

Increased Stability of Topo I-DNA Ternary Complexes vs. CPT and NB-506

The stability of the ternary complex formed between Topo I, DNA, and edotecarin is greater than that of complexes formed with camptothecin (CPT) or NB-506 [1]. This increased stability prolongs the lifetime of the cytotoxic DNA lesion, enhancing the probability of collision with the replication fork and subsequent cell death.

Topoisomerase I Protein-DNA Complex Drug Stability

Attenuated Cell Cycle Dependence of Cytotoxicity vs. Other Topo I Inhibitors

The antitumor activity of edotecarin is less dependent on the cell cycle phase than that of other topoisomerase I inhibitors [1]. While camptothecin analogs typically exhibit maximal cytotoxicity during S-phase due to replication fork collisions, edotecarin maintains significant activity against non-S-phase cells.

Cell Cycle Cytotoxicity Topoisomerase I

Lack of P450 Metabolism and Active Metabolite Formation vs. Camptothecin Prodrugs

Edotecarin does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism [1]. In contrast, camptothecin prodrugs like irinotecan require hepatic carboxylesterase-mediated conversion to the active metabolite SN-38, a process subject to significant inter-individual variability and subsequent inactivation by UGT1A1-mediated glucuronidation [2]. Edotecarin's metabolic stability simplifies its pharmacokinetic profile and reduces variability.

Drug Metabolism Pharmacokinetics CYP450

Resistance to P-Glycoprotein-Mediated Efflux

Edotecarin retains cytotoxic activity against tumor cell lines that overexpress P-glycoprotein (P-gp), a common efflux pump that confers multidrug resistance to many chemotherapeutic agents, including certain camptothecin analogs [1]. Edotecarin is effective on cells that have acquired resistance related to P-glycoprotein [2].

Multidrug Resistance P-Glycoprotein MDR1

Favorable Toxicity Profile with Minimal Diarrhea in Phase I vs. Camptothecins

In a Phase I study, dose-limiting diarrhea—a hallmark toxicity of camptothecin-class inhibitors like irinotecan—was notably absent. Diarrhea was neither frequent nor severe, with no grade 3-4 diarrhea reported [1]. The primary dose-limiting toxicity was neutropenia, which is typical of cytotoxic chemotherapy and less severe than that associated with other Topo I inhibitors [2].

Toxicity Phase I Clinical Trial Diarrhea

Validated Research Applications of Edotecarin Based on Preclinical and Clinical Evidence


Investigating Non-Camptothecin Topo I Inhibition in Multidrug-Resistant Cancer Models

Edotecarin's retained activity against P-glycoprotein-overexpressing cell lines [1] makes it an ideal tool for studying Topo I inhibition in models of acquired multidrug resistance (MDR). Researchers can use edotecarin to dissect Topo I-dependent signaling pathways in contexts where camptothecin analogs are effluxed and therefore ineffective. This application is directly supported by evidence of edotecarin's efficacy in P-gp-positive tumor models.

Mechanistic Studies of DNA Damage Response and Replication Stress with Reduced Cell Cycle Bias

Because edotecarin exhibits less cell cycle-dependent cytotoxicity than camptothecins [1], it is particularly suited for experiments designed to probe DNA damage response (DDR) and replication stress pathways in non-S-phase cells. This property allows for the study of Topo I poison effects in quiescent or slow-cycling tumor subpopulations, which are often resistant to S-phase-specific agents and contribute to tumor recurrence.

Combination Therapy Studies in Colon and Gastric Cancer Xenograft Models

Preclinical evidence demonstrates that edotecarin produces greater-than-additive antitumor effects when combined with standard agents like 5-fluorouracil, irinotecan, cisplatin, and oxaliplatin in human colon cancer (HCT-116) xenograft models [2]. This established synergy supports its use in preclinical combination studies aimed at developing new therapeutic regimens for colorectal and gastric cancers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Non-CPT Topo I Inhibitors

Edotecarin's unique pharmacokinetic profile—characterized by a moderate plasma clearance (45-53 L/hr/m²), large volume of distribution (650-850 L/m²), and a terminal half-life of 20-25 hours [3], along with the absence of active metabolites [4]—provides a distinct and well-characterized dataset for building and validating PK/PD models of Topo I inhibition. This is valuable for researchers developing physiologically based pharmacokinetic (PBPK) models or designing novel indolocarbazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edotecarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.